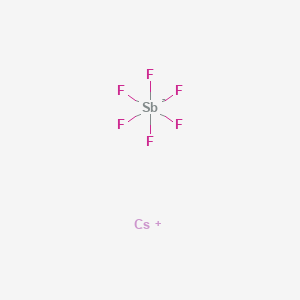
Caesium hexafluoroantimonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caesium hexafluoroantimonate is a chemical compound with the formula Cs[SbF6]. It is known for its unique properties and applications in various fields of science and industry. This compound is a salt composed of cesium cations and hexafluorostiboranuide anions, and it is often used in research and industrial processes due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caesium hexafluoroantimonate can be synthesized through the reaction of cesium fluoride with antimony pentafluoride. The reaction typically occurs in anhydrous hydrogen fluoride as a solvent. The process involves the following steps:
- Dissolving cesium fluoride in anhydrous hydrogen fluoride.
- Adding antimony pentafluoride to the solution.
- Allowing the reaction to proceed at low temperatures to form cesium hexafluorostiboranuide.
Industrial Production Methods
Industrial production of cesium hexafluorostiboranuide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle the highly reactive and corrosive reagents is essential for safe and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Caesium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can participate in substitution reactions where the hexafluorostiboranuide anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or metals like zinc can be used.
Substitution: Reagents like halides or other anionic species can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Aplicaciones Científicas De Investigación
Caesium hexafluoroantimonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: It is employed in studies involving ion exchange and membrane transport due to its unique ionic properties.
Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including advanced ceramics and electronic components.
Mecanismo De Acción
The mechanism by which cesium hexafluorostiboranuide exerts its effects involves its ability to act as a strong Lewis acid. This property allows it to facilitate various chemical reactions by accepting electron pairs from other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cesium fluoride: Used in similar applications but lacks the unique properties of the hexafluorostiboranuide anion.
Antimony pentafluoride: Shares some reactivity but is more commonly used as a standalone reagent.
Hexafluorophosphate salts: Similar in structure but with different chemical properties and applications.
Uniqueness
Caesium hexafluoroantimonate is unique due to its combination of cesium and hexafluorostiboranuide, which imparts distinct reactivity and stability. Its ability to act as a strong Lewis acid makes it particularly valuable in catalysis and other chemical processes.
Propiedades
IUPAC Name |
cesium;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMJUXHXIKZIMM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF6Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633384 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.656 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16949-12-5 |
Source


|
| Record name | Caesium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
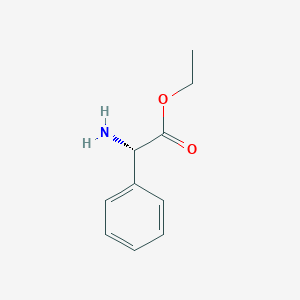
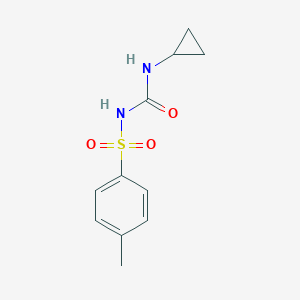
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
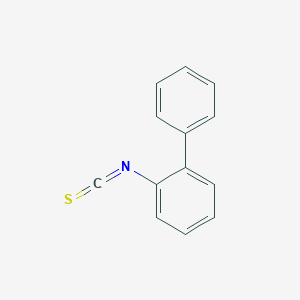
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
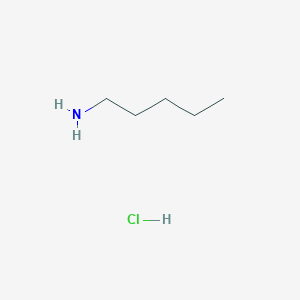
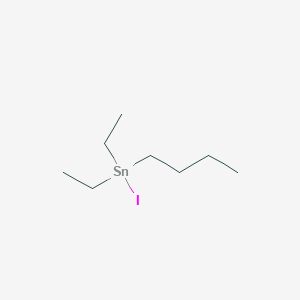
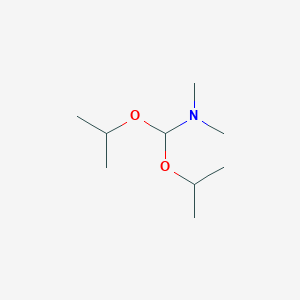
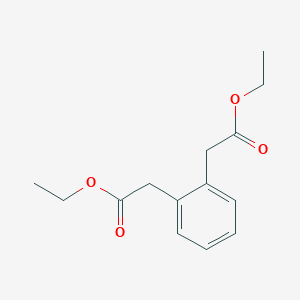

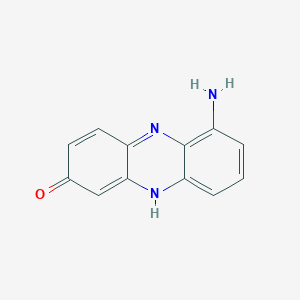
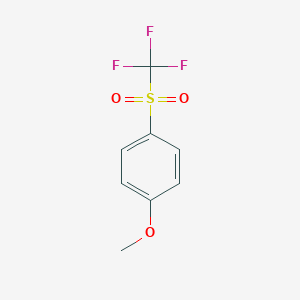
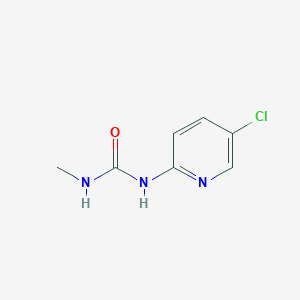
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
